molecular formula C19H18N2O3 B4431783 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide

2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B4431783
M. Wt: 322.4 g/mol
InChI Key: ZGBQKKMBUPAOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It belongs to the class of compounds known as isoxazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also appears to modulate the activity of various neurotransmitters in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to reduce seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide is that it has been extensively studied in animal models and has been shown to exhibit a range of therapeutic effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop new therapeutic applications.

Future Directions

There are many potential future directions for research on 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of research could be the development of new therapeutic applications for this compound in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research could be the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production. Finally, research could focus on elucidating the mechanism of action of this compound, which could lead to the development of new drugs with similar therapeutic effects.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-12-18(21-24-13)20-19(22)14(2)23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBQKKMBUPAOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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